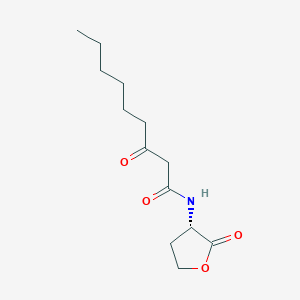

N-(3-Oxononanoyl)-L-homoserine lactone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

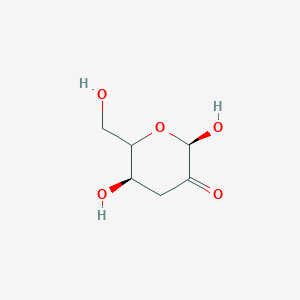

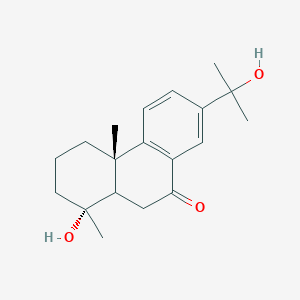

N-(3-Oxononanoyl)-L-homoserine lactone: is a member of the N-acyl homoserine lactones (AHLs) family, which are signaling molecules used by many Gram-negative bacteria in a process known as quorum sensing. Quorum sensing is a mechanism that allows bacteria to regulate gene expression in response to changes in cell population density. These molecules play a crucial role in coordinating various physiological activities, including virulence, biofilm formation, and bioluminescence .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Oxononanoyl)-L-homoserine lactone typically involves the acylation of L-homoserine lactone with an appropriate acyl donor. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent in dichloromethane. The reaction proceeds under mild conditions and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered bacteria that overproduce the compound. These bacteria can be cultured in large bioreactors, and the compound can be extracted and purified from the culture medium .

Chemical Reactions Analysis

Types of Reactions: N-(3-Oxononanoyl)-L-homoserine lactone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The lactone ring can be opened and substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used to open the lactone ring under acidic or basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Hydroxy derivatives.

Substitution: Various substituted lactones or open-chain derivatives.

Scientific Research Applications

Chemistry: N-(3-Oxononanoyl)-L-homoserine lactone is used as a model compound in studies of quorum sensing and chemical communication among bacteria. It helps researchers understand the molecular mechanisms underlying these processes .

Biology: In biological research, this compound is used to study bacterial behavior, including biofilm formation and virulence. It is also used to investigate interspecies communication and interactions between bacteria and their hosts .

Medicine: By targeting quorum sensing pathways, researchers aim to disrupt bacterial communication and reduce virulence, making bacteria more susceptible to conventional antibiotics .

Industry: In industrial applications, this compound is used to control biofilm formation in water treatment systems and pipelines. It is also explored for its potential in bioremediation and environmental monitoring .

Mechanism of Action

N-(3-Oxononanoyl)-L-homoserine lactone exerts its effects through quorum sensing. The compound is synthesized by bacteria and released into the environment. As the bacterial population density increases, the concentration of the compound rises. When a threshold concentration is reached, it binds to specific receptor proteins (LuxR-type receptors) in the bacterial cells. This binding activates the transcription of target genes, leading to coordinated changes in bacterial behavior, such as increased virulence or biofilm formation .

Comparison with Similar Compounds

- N-3-oxohexanoyl-L-homoserine lactone

- N-butanoyl-L-homoserine lactone

- N-hexanoyl-L-homoserine lactone

Comparison: N-(3-Oxononanoyl)-L-homoserine lactone is unique due to its specific acyl chain length and functional groups, which influence its binding affinity and specificity for receptor proteins. Compared to other AHLs, it may have different effects on bacterial behavior and gene expression, making it a valuable tool for studying quorum sensing and bacterial communication .

Properties

Molecular Formula |

C13H21NO4 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

3-oxo-N-[(3S)-2-oxooxolan-3-yl]nonanamide |

InChI |

InChI=1S/C13H21NO4/c1-2-3-4-5-6-10(15)9-12(16)14-11-7-8-18-13(11)17/h11H,2-9H2,1H3,(H,14,16)/t11-/m0/s1 |

InChI Key |

SHLNPFUGAIEFDO-NSHDSACASA-N |

Isomeric SMILES |

CCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O |

Canonical SMILES |

CCCCCCC(=O)CC(=O)NC1CCOC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,8-dimethyl-7-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4H-1,4-benzothiazine-3,5-dione](/img/structure/B12436286.png)

![2-[2-Fluoro-4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B12436307.png)

![[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12436349.png)